Ertiprotafib is a small molecule originally developed as an inhibitor of Protein tyrosine phosphatase 1B (PTP1B) for the treatment of type 2 diabetes. [, , , ] It belongs to a novel class of insulin sensitizers. [] Ertiprotafib is also a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist. [, ] This means it can activate both PPARα and PPARγ, which are involved in regulating glucose homeostasis and lipid metabolism. []
Ertiprotafib is classified as a small molecule drug and specifically targets PTP1B, an enzyme that regulates insulin signaling pathways. Its development stems from the need for effective treatments for insulin resistance and type 2 diabetes, conditions characterized by impaired insulin signaling due to the activity of PTP1B. The compound has garnered attention for its unique mechanism of action, which contrasts with traditional inhibitors that typically stabilize their target proteins .
Ertiprotafib synthesis involves multiple steps that typically include the formation of key intermediates through reactions such as amide coupling and cyclization. The synthesis process can be complex due to the need to achieve specific stereochemistry and functional group positioning.
The detailed synthetic pathway has been documented in various studies, highlighting modifications to enhance yield or selectivity towards PTP1B inhibition .
Ertiprotafib's molecular structure features a distinctive arrangement that mimics phosphotyrosine. It comprises several functional groups that facilitate its interaction with the active site of PTP1B.
The structural analysis reveals that Ertiprotafib's binding induces conformational changes in PTP1B, leading to enzyme destabilization rather than stabilization, which is atypical for enzyme inhibitors .
Ertiprotafib participates in several chemical reactions primarily related to its interaction with PTP1B.
This unique reaction profile necessitates further research to fully understand the implications for drug design targeting similar pathways.
Ertiprotafib acts primarily as an inhibitor of PTP1B, but its mechanism is multifaceted.
Ertiprotafib exhibits several notable physical and chemical properties that influence its pharmacological profile.
These properties are essential for understanding how Ertiprotafib behaves in biological systems and its potential side effects or interactions with other drugs .
Ertiprotafib is primarily explored for its applications in treating metabolic disorders such as type 2 diabetes due to its ability to modulate insulin signaling through PTP1B inhibition.
Ertiprotafib (initially designated PTP-112) was developed by Wyeth (later acquired by Pfizer) as part of a novel class of insulin-sensitizing agents targeting PTP1B. Its progression to Phase II clinical trials marked it as one of the most advanced PTP1B inhibitor candidates of its era. Preclinical studies demonstrated compelling efficacy in rodent models of insulin resistance, where ertiprotafib significantly lowered fasting blood glucose and insulin levels while improving glycemic excursion during oral glucose tolerance tests [1] [4]. Pharmacologically, ertiprotafib defied simple classification. While initially categorized as a PTP1B inhibitor, subsequent investigations revealed its dual agonism on peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), positioning it as a multimodal therapeutic agent [4]. This multifaceted pharmacology was evident in its ability to drive adipocyte differentiation in C3H10T(1/2) cells—a hallmark of PPARγ activation—while simultaneously inducing hepatic acyl-CoA oxidase activity, indicative of PPARα engagement [4]. The compound's average inhibitory concentration (IC₅₀) for PTP1B inhibition was approximately 1.4 μM in enzymatic assays, placing it within the range of biologically active inhibitors, though not exceptionally potent compared to later-generation compounds [2].
Ertiprotafib emerged during a pivotal transition in antidiabetic drug development, bridging the gap between early insulin sensitizers and targeted molecular therapies. Prior insulin sensitizers, particularly the thiazolidinediones (TZDs), demonstrated robust glucose-lowering effects but were plagued by significant adverse effects including weight gain, fluid retention, and cardiovascular risks. The discovery of PTP1B as a therapeutic target offered a promising alternative based on compelling genetic evidence: PTP1B knockout mice exhibited enhanced insulin sensitivity, improved glucose tolerance, and resistance to diet-induced obesity [2] [10]. Ertiprotafib represented one of the first clinically tested small-molecule PTP1B inhibitors. Structurally, it diverged from classical phosphotyrosine mimetics by incorporating a naphthothiophene scaffold linked to a phenoxypropanoic acid moiety—a design intended to enhance membrane permeability and bioavailability compared to earlier polar inhibitors [1]. Chemically, it belongs to the class of organic compounds known as naphthothiophenes, characterized by a naphthalene derivative fused to a thiophene ring [1]. Despite its eventual discontinuation, ertiprotafib critically influenced subsequent structure-activity relationship (SAR) studies, particularly in demonstrating the feasibility of developing orally bioavailable PTP1B inhibitors and highlighting the potential benefits of dual PTP1B inhibition and PPAR agonism. Research following its clinical withdrawal focused extensively on structural analogs, particularly benzylidene-2,4-thiazolidinedione derivatives, aiming to retain the multimodal benefits while improving specificity and reducing off-target effects [2] [6].
Table 1: Key Structural and Pharmacological Characteristics of Ertiprotafib
Characteristic | Detail |
---|---|
IUPAC Name | (2R)-2-(4-{9-bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl}-2,6-dimethylphenoxy)-3-phenylpropanoic acid |
Chemical Formula | C₃₁H₂₇BrO₃S |
Molecular Weight | 559.52 g/mol |
Drug Class | Small molecule insulin sensitizer / Multimodal PTP1B inhibitor & PPAR agonist |
Primary Targets | PTP1B, PPARα, PPARγ, IKK-β |
PTP1B Inhibition (IC₅₀) | ~1.4 μM |
Developmental Stage | Discontinued (Phase II clinical trials) |
Key Structural Features | Naphthothiophene core, chiral phenoxypropanoic acid |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7